molecular formula C9H9NO2 B194367 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone CAS No. 22246-18-0

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

Cat. No. B194367
CAS RN: 22246-18-0
M. Wt: 163.17 g/mol
InChI Key: LKLSFDWYIBUGNT-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, also known as 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one or 7-Hydroxy-3,4-dihydrocarbostyril, is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.17 .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone consists of 9 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is a solid substance that appears as a powder . It is soluble in DMSO and Methanol .

Scientific Research Applications

  • Synthesis Methods : Improved synthesis methods for 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone have been developed. Qian (2005) improved the preparation method, achieving an overall yield of 59% (Qian, 2005).

  • Marine-Derived Fungi : Derivatives of 3,4-Dihydro-2(1H)-quinolinone from marine-derived fungi showed moderate cytotoxicity against certain tumor cell lines (He et al., 2005).

  • Monoamine Oxidase Inhibition : Certain 3,4-Dihydro-2(1H)-quinolinone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease therapy (Meiring et al., 2013).

  • Positive Inotropic Agents : Some derivatives of 3,4-Dihydro-8-hydroxy-2(1H)-quinolinone have been found to exhibit potent positive inotropic activity, which could be beneficial for heart diseases (Tominaga et al., 1987).

  • Pharmacological Properties : Compounds containing the 3,4-Dihydro-2(1H)-quinolinone moiety have diverse pharmacological actions including phosphodiesterase inhibition and interactions with various receptors, highlighting their potential in drug design (Meiring et al., 2017).

  • Ayurvedic Medicine : Quinolinones, including 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, have been isolated from Ayurvedic processed root tubers of Aconitum ferox, indicating their potential medicinal properties (Hanuman & Katz, 1993).

  • Cytotoxic Activity : Quinolinone derivatives have shown cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Soural et al., 2006).

  • Environmental Degradation : Methyl- and hydroxy-methyl-substituted quinolines, including 3,4-dihydro-2(1H)-quinolinones, have been studied for their degradation under various conditions, contributing to environmental science (Reineke et al., 2008).

  • Neuropharmacology : Some 3,4-Dihydro-2(1H)-quinolinone derivatives have been identified as potent NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting their use in the treatment of pain (Kawai et al., 2007).

  • Chemical Analysis : Methods have been developed for the determination of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone using RP-HPLC, aiding in its analysis and quantification in various contexts (Fu-you, 2008).

properties

IUPAC Name

7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLSFDWYIBUGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382941
Record name 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone

CAS RN

22246-18-0
Record name 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-3,4-dihydrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022246180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-3,4-DIHYDROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFU6XCR3Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 7-methoxy-3,4-dihydro-1H-quinolin-2-one (1.30 g, 7.34 mmol) in CH2Cl2 (100 mL) at 0° C. is treated with BBr3 (14.7 mL, 1.0 M in CH2Cl2) added dropwise. The mixture is stirred for 48 hours at room temperature and then quenched with water dropwise. The suspension is filtered and the solid is rinsed with MeOH (2 mL) and dried under vacuum to obtain the product (0.90 g, 75%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

Under nitrogen with outlet to back of hood, added 12.37 g of aluminum chloride powder (0.093 mol) to 7.93 g of 3-Chloro-N-(3-methoxy-phenyl)-propionamide (0.037 mol). Placed in preheated 160° C. sand bath, and heated for 4 hours, raising bath temperature to 200° C., until no more HCl is observed. Cooled to room temperature, chilled in ice bath and cautiously added ice-H2O. Extracted three times with EtOAc, dried (MgSO4), and evaporated under reduced pressure. Purified by flash chromatography on 230–400 Å mesh silica gel, eluting with 1:1 EtOAc/Hexanes to give 3.3 g of beige solid (55%). 1H NMR (400 MHz, CDCl3) δ 2.60 (2H, q, J=6.23 Hz), 2.88 (2H, t, J=6.85 Hz), 6.23 (1H, d, J=2.49 Hz), 6.44 (1H, q, J=2.49 Hz), 7.00 (1H, d, J=8.09 Hz). M/z (APCI+) 163.7 (M+1).
Quantity
12.37 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
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Reactant of Route 6
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Citations

For This Compound
7
Citations
Y Oshiro, S Sato, N Kurahashi, T Tanaka… - Journal of medicinal …, 1998 - ACS Publications
To develop a novel antipsychotic agent which is an agonist of dopamine (DA) autoreceptors and an antagonist of postsynaptic DA receptors, a series of 7-[4-[4-(substituted phenyl)-1-…
Number of citations: 223 pubs.acs.org
Y Yamazaki, Y Kawano - Zeitschrift für Naturforschung C, 2010 - degruyter.com
A recent study showed that N-acylserotonin derivatives have strong inhibitory activity against tyrosinase. To clarify the role of the 5-hydroxy group in the indole ring, 2-, 4-, 5-, 6-, and 7-…
Number of citations: 10 www.degruyter.com
S Teramoto, M Tanaka, H Shimizu… - Journal of medicinal …, 2003 - ACS Publications
A series of 6-(4-amino-1-piperidinyl)carbonyl-2(1H)-quinolinones, and their open form derivatives, were synthesized and evaluated for their ability to stimulate femoral artery blood flow (…
Number of citations: 14 pubs.acs.org
SM Pauff - 2015 - repository.escholarship.umassmed …
Fluorescence-based imaging techniques provide a simple, highly sensitive method of studying live cells and whole organisms in real time. Without question, fluorophores such as GFP, …
D Obradović, AN Stavrianidi, KB Ustinovich… - … of Chromatography A, 2019 - Elsevier
This work presents an investigation of retention characteristics of imidazoline and serotonin receptor ligands in non-aqueous hydrophilic interaction liquid chromatography (NA-HILIC) …
Number of citations: 5 www.sciencedirect.com
SM Pauff - 2015 - core.ac.uk
Fluorescence-based imaging techniques provide a simple, highly sensitive method of studying live cells and whole organisms in real time. Without question, fluorophores such as GFP, …
Number of citations: 0 core.ac.uk
Y Guo, B Liao, K Wang, Y Zhao, Q Yong, H Zhao… - RSC …, 2018 - pubs.rsc.org
We prepared poly(N-isopropylacrylamide-co-4-tert-butylcalix[8]arene) (PNIPAM-TBCX) hydrogels by copolymerization of N-isopropylacrylamide (NIPAM) with 4-tert-butylcalix[8]arene (…
Number of citations: 3 pubs.rsc.org

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